![molecular formula C8H6Br2N2 B11840351 1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile](/img/structure/B11840351.png)
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile
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Overview
Description
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6Br2N2. It is characterized by the presence of an allyl group, two bromine atoms, and a nitrile group attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile can be synthesized through a multi-step process involving the bromination of a pyrrole derivative followed by the introduction of an allyl group and a nitrile group. The typical synthetic route involves:
Bromination: The starting material, 1H-pyrrole-2-carbonitrile, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5-dibromo-1H-pyrrole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4,5-Dibromo-1H-pyrrole-2-carboxamide: Contains an amide group instead of an allyl group.
Uniqueness
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and materials, making it a valuable compound for research and development .
Biological Activity
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrole ring with two bromine atoms at positions 4 and 5, an allyl group at position 1, and a carbonitrile functional group at position 2. Its molecular formula is C8H7Br2N with a molecular weight of approximately 248.05 g/mol. The unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study involving a panel of twelve cancer cell lines revealed that while the compound showed limited cytotoxicity, it still holds potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
The biological activity of this compound is thought to be linked to its ability to interact with biological targets at the molecular level. The presence of bromine atoms may enhance its reactivity with nucleophilic sites in proteins or nucleic acids, leading to inhibition of key biological processes .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. General methods include:
- Formation of the Pyrrole Ring : Starting from appropriate precursors such as substituted hydrazines and α-bromo ketones.
- Bromination : Selective bromination at positions 4 and 5 using brominating agents.
- Allylation : Introduction of the allyl group through nucleophilic substitution reactions.
- Carbonitrile Introduction : Conversion of suitable intermediates to incorporate the carbonitrile group.
Study on Anticancer Activity
In a focused compound library screening derived from natural products, including derivatives similar to this compound, researchers found that while some compounds exhibited significant cytotoxicity, this particular compound showed moderate activity with a GI50 value indicating limited growth inhibition .
Antimicrobial Screening
Another study evaluated the antimicrobial effects of various dibrominated pyrroles including this compound against Gram-positive and Gram-negative bacteria. Results indicated that while not the most potent in its class, it demonstrated promising activity warranting further structural optimization .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H6Br2N2 |
---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
4,5-dibromo-1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c1-2-3-12-6(5-11)4-7(9)8(12)10/h2,4H,1,3H2 |
InChI Key |
WSXWBQCEAZPGKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC(=C1Br)Br)C#N |
Origin of Product |
United States |
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